Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}hexanoate” is a complex organic compound. It is a type of protected galactopyranoside, which are often used as building blocks for the synthesis of complex carbohydrates .
Synthesis Analysis
The synthesis of such compounds typically involves the use of protecting groups. For instance, β-phenylthio and 6-benzyl groups are often used in the synthesis of related galactopyranosides .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple hydroxy groups and a hydroxymethyl group. These groups are capable of forming hydrogen bonds, which can significantly influence the compound’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple hydroxy groups means it can participate in a variety of reactions, including those involving hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of multiple hydroxy groups could make it highly polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Solubility Properties
A study by Gong et al. (2012) explored the solubility of various saccharides, including molecules similar to the specified compound, in ethanol-water solutions. They found that solubility generally increases with temperature and varies depending on the ethanol mass fraction in the solvent.
Chemical Synthesis and Directed Evolution
Woodhall et al. (2005) described the synthesis of epimeric screening substrates for the directed evolution of sialic acid aldolase. These substrates, which are structurally related to the compound , were synthesized via stereoselective methods, demonstrating the compound's relevance in the field of synthetic chemistry and enzyme evolution [Woodhall et al., 2005].
Densities and Viscosities in Aqueous Solutions
The work of Zhu et al. (2010) focused on the physical properties of sugar alcohol aqueous solutions, which are closely related to the compound of interest. Their findings provide insights into the behavior of such compounds in various solutions, which is crucial for applications in chemical processing and pharmaceutical formulations.
Transformation and Synthesis of Derivatives
Tadano et al. (1987) worked on transforming D-xylose into a compound structurally similar to the specified molecule. This research highlights the compound's role in the synthesis of complex molecules and its potential applications in creating novel compounds for various scientific purposes [Tadano et al., 1987].
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further studies on its synthesis and reactions, as well as investigations into its potential applications. For instance, if it is indeed a type of protected galactopyranoside, it could have potential uses in the synthesis of complex carbohydrates .
Eigenschaften
IUPAC Name |
methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O12/c1-23-12(22)9(20)8(19)11(4(16)2-14)25-13-10(21)7(18)6(17)5(3-15)24-13/h4-11,13-21H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZOBXVGIYMRTE-DETVQSKCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.